![molecular formula C14H22N2S B5661991 1-ethyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5661991.png)
1-ethyl-4-[4-(methylthio)benzyl]piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-ethyl-4-[4-(methylthio)benzyl]piperazine”, often involves nucleophilic substitution reactions, condensation reactions, and modifications of existing piperazine compounds to introduce various functional groups that impart distinct chemical properties. For instance, the synthesis and studies of related piperazine derivatives have been explored to understand their reactivity and potential antibacterial activities (Desai & Chikhalia, 2005).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives is crucial for understanding their chemical behavior. Studies involving X-ray crystallography and density functional theory (DFT) provide insights into the conformation, bond lengths, angles, and overall geometry of these compounds. For example, research on the crystal structure and DFT study of benzenesulfonamide compounds containing piperazine heterocycles has revealed detailed molecular geometry and electronic properties (Xiao et al., 2022).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical structure and properties. These reactions are fundamental for synthesizing piperazine-based pharmaceuticals and understanding their mechanism of action. The synthesis of specific piperazine derivatives has been shown to involve complex reaction schemes with significant pharmacological activities (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of “1-ethyl-4-[4-(methylthio)benzyl]piperazine” and similar compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability in various applications, including its formulation in pharmaceuticals. Studies on related compounds have elucidated their crystalline forms and polymorphism, which directly affect their physical behavior (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, are crucial for the application of piperazine derivatives in medicinal chemistry. The synthesis and evaluation of piperazine derivatives for activities such as anti-acetylcholinesterase show the importance of understanding these chemical properties for drug design and development (Sugimoto et al., 1990).
properties
IUPAC Name |
1-ethyl-4-[(4-methylsulfanylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-3-15-8-10-16(11-9-15)12-13-4-6-14(17-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLMAONDJMMIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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